Product packaging for 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde(Cat. No.:)

7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B11922373
M. Wt: 147.13 g/mol
InChI Key: DYFTYQMQEVEDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a versatile chemical intermediate based on the privileged 7-deazapurine scaffold, which is integral to numerous nucleotides and is widely exploited in drug discovery . The pyrrolo[2,3-d]pyrimidine core is a significant heterocyclic system in medicinal chemistry, serving as a central template for designing potent kinase inhibitors . This specific carbaldehyde derivative is of high value for synthetic chemistry, as the aldehyde functional group at the 6-position provides a reactive handle for further chemical derivatization, enabling the construction of more complex molecules for biological evaluation. Compounds featuring this core structure have demonstrated substantial research potential in oncology. For instance, structurally similar pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and LRRK2 (Leucine-rich repeat kinase 2) . These inhibitors have shown promising anti-proliferative activity in human cancer cell lines, such as pancreatic ductal adenocarcinoma (PDAC), and are being investigated for the treatment of conditions like Parkinson's disease . The mechanism of action for these therapeutic analogues often involves disrupting kinase-mediated signaling pathways, such as blocking Rb phosphorylation and inducing apoptosis via downregulation of key proteins like Mcl-1 and c-Myc . This product, this compound, is intended for use as a critical building block in pharmaceutical R&D for the synthesis of novel bioactive molecules. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B11922373 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-4H,(H,8,9,10)

InChI Key

DYFTYQMQEVEDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=NC=C21)C=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 7h Pyrrolo 2,3 D Pyrimidine 6 Carbaldehyde

Reactions of the Carbaldehyde Moiety at the C-6 Position

The aldehyde functional group at the C-6 position is a key site for synthetic modifications, allowing for oxidative, reductive, and condensation reactions to introduce diverse functionalities.

Oxidative Transformations (e.g., to Carboxylic Acids)

The aldehyde group of 7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde derivatives can be readily oxidized to the corresponding carboxylic acid. This transformation is a crucial step in the synthesis of various derivatives, including amides which are key intermediates for therapeutic agents. tandfonline.com

One documented method involves the oxidation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde to its carboxylic acid counterpart using oxone in a solvent like dimethylformamide (DMF). tandfonline.com This reaction proceeds efficiently at room temperature to yield the desired product. tandfonline.com An alternative, more environmentally friendly approach utilizes a catalytic system of sodium chlorite (B76162) (NaClO2), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium hypochlorite (B82951) (NaClO) in a buffered solution. tandfonline.com This method avoids the use of heavy metal oxidants. tandfonline.com

Table 1: Oxidative Transformation of this compound Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehydeOxone, DMF, r.t., 6 h2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid85% tandfonline.com
(7-cyclopentyl-6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)NaClO₂, TEMPO, NaClO, CH₃CN, sodium phosphate (B84403) buffer (pH=6.7), 35°C2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid80% tandfonline.com

Reductive Transformations

The C-6 carbaldehyde can undergo reduction to the corresponding primary alcohol, the hydroxymethyl group. This transformation is typically achieved using mild hydride reducing agents to prevent over-reduction or undesired reactions on the heterocyclic core. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol (B145695) or methanol (B129727) is effective for this purpose. The resulting 6-(hydroxymethyl) group can enhance solubility and provides a new site for hydrogen bonding interactions, which can be beneficial for biological activity.

Condensation Reactions and Imine Formation

The aldehyde at C-6 serves as an electrophile for condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of condensation, where a molecule of water is eliminated. masterorganicchemistry.com The formation of imines is typically catalyzed by mild acid and proceeds through a "Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation" (PADPED) mechanism. masterorganicchemistry.com The resulting C=N double bond of the imine can be subsequently reduced in a process called reductive amination to furnish secondary amines. masterorganicchemistry.com This two-step sequence is a powerful method for introducing a wide variety of substituted amino groups at the C-6 position.

Functionalization of the Pyrrolo[2,3-d]pyrimidine Nucleus

Beyond the aldehyde group, the pyrrolo[2,3-d]pyrimidine core itself is amenable to functionalization, allowing for the modulation of the electronic and steric properties of the molecule.

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring (e.g., at C-2, C-4)

The pyrimidine portion of the scaffold can be activated for nucleophilic substitution, particularly at the C-2 and C-4 positions. A common strategy involves converting the hydroxyl groups of a 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol precursor into chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net These chloro-substituents are good leaving groups and can be displaced by various nucleophiles.

For instance, the 4-chloro group can be readily substituted by primary amines in the presence of a base such as triethylamine (B128534) in a suitable solvent like refluxing tetrahydrofuran (B95107) (THF) or n-butanol. acs.orgclockss.org This reaction is fundamental in the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are precursors to potent kinase inhibitors. acs.org

Table 2: Nucleophilic Substitution on the Pyrrolo[2,3-d]pyrimidine Ring

Starting MaterialReagentProductConditionsReference
4-chloro-5-iodo-6-methoxypyrimidinesPrimary amines4-(alkylamino)-5-iodo-6-methoxypyrimidinesEt₃N, refluxing THF clockss.org
4-chloro-7H-pyrrolo[2,3-d]pyrimidinePiperidine derivative4-(piperdin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativeEt₃N, n-BuOH, 100 °C acs.org
7H-pyrrolo[2,3-d]pyrimidin-4(3H)-onesPOCl₃4-chloro-7H-pyrrolo[2,3-d]pyrimidinesHeat researchgate.net

Electrophilic Reactions on the Pyrrole (B145914) Ring (e.g., C(sp2)-H acetoxylation)

The electron-rich pyrrole ring of the 7-deazapurine nucleus is susceptible to electrophilic substitution reactions. A key example is the iodination at the C-5 position. This reaction can be accomplished using N-iodosuccinimide (NIS), which introduces an iodine atom onto the pyrrole ring. nih.gov This iodinated intermediate is particularly valuable as it can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of aryl or heteroaryl substituents at the C-5 position. nih.gov This strategy significantly expands the chemical diversity achievable from the pyrrolo[2,3-d]pyrimidine scaffold. nih.gov While direct C(sp2)-H acetoxylation is less commonly reported for this specific nucleus, the successful iodination highlights the capacity of the pyrrole ring to engage with electrophiles, paving the way for further functionalization.

N-Alkylation and N-Glycosylation at N-7

The nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine core is a frequent site for modification, allowing for the introduction of a wide array of substituents that can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives.

N-Alkylation:

Direct alkylation at the N-7 position is a common strategy to introduce alkyl and aryl groups. This is typically achieved by treating the 7H-pyrrolo[2,3-d]pyrimidine core with an appropriate electrophile, such as an alkyl halide or tosylate, in the presence of a base. For instance, the synthesis of 7-alkyl-7H-pyrrolo[2,3-d]pyrimidine derivatives can be accomplished by reacting the parent heterocycle with substituted alkyl bromides or tosylates under basic conditions, leading to moderate yields of the desired N-7 substituted products. nih.gov The choice of base and solvent system is critical to optimize the yield and minimize side reactions.

A concise and efficient Cu-catalyzed method has been developed for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com This approach highlights the utility of transition-metal catalysis in facilitating N-alkylation.

N-Glycosylation:

The attachment of sugar moieties to the N-7 position, known as N-glycosylation, is a key strategy in the synthesis of nucleoside analogues with potential antiviral and anticancer activities. researchgate.net The stereochemical outcome of this reaction is of paramount importance, as different anomers can exhibit vastly different biological effects.

One common method for glycosylation is the Vorbrüggen protocol, which often employs silylated heterocyclic bases and protected sugar donors activated by a Lewis acid. Studies on the glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under "one-pot" conditions (acetonitrile, TMSOTf) have shown the formation of a mixture of N-7 and N-1 regioisomers. nih.gov This highlights a key challenge in the regioselective glycosylation of this scaffold.

To achieve greater stereoselectivity, solid-liquid phase-transfer glycosylation has been explored. capes.gov.br This method, using anomerically pure D-ribofuranosyl chlorides in the presence of potassium hydroxide (B78521) and a phase-transfer catalyst, allows for the stereoselective synthesis of either the α- or β-anomer of the corresponding ribonucleoside, depending on the anomeric configuration of the starting sugar. capes.gov.br

Table 1: Comparison of N-Glycosylation Methods for 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

MethodHeterocyclic SubstrateSugar DonorConditionsProductsReference
"One-pot" GlycosylationSilylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseMeCN, TMSOTfN-7 and N-1 regioisomers (2:1 ratio) nih.gov
Solid-Liquid Phase-Transfer Glycosylation6-substituted 7H-pyrrolo[2,3-d]pyrimidines5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-α/β-D-ribofuranosyl chlorideKOH, TDA-1, MeCNStereoselective formation of α or β-anomers capes.gov.br

Modifications at the C-5 Position

The C-5 position of the pyrrolo[2,3-d]pyrimidine ring is another key site for functionalization, often targeted to modulate the electronic properties and steric bulk of the molecule. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing a diverse range of substituents at this position.

A widely employed strategy involves an initial halogenation at C-5, typically iodination, followed by a Suzuki-Miyaura cross-coupling reaction. The iodination of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core can be achieved with high efficiency using N-iodosuccinimide (NIS). nih.gov The resulting 5-iodo derivative serves as a versatile precursor for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling. This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as aqueous sodium carbonate, in a suitable solvent system like 1,2-dimethoxyethane. nih.gov

The Suzuki-Miyaura reaction has also been successfully applied to introduce a chloropyridine moiety at the C-5 position of the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the broad applicability of this method for creating complex molecular architectures. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling at the C-5 Position of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

SubstrateBoronic Acid/EsterCatalystBaseSolventProductReference
7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-aminesVarious boronic acidsTetrakis(triphenylphosphine)palladium(0)2 M aq. Na2CO31,2-Dimethoxyethane5-Aryl/heteroaryl-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.gov
SEM-protected 5-iodo-pyrrolo[2,3-d]pyrimidine6-Chloropyridin-3-ylboronic acidPd(dppf)2Cl2-EtOH/H2OC-5 substituted with chloropyridine moiety nih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecule synthesis. rsc.orgrsc.org The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in MCRs to generate novel analogues with potent biological activities. nih.gov

While specific examples directly utilizing this compound in MCRs are not extensively documented in the reviewed literature, the general reactivity of the pyrrole and pyrimidine rings suggests its potential as a valuable component in such reactions. For instance, theoretical studies on the mechanism of multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines, a related heterocyclic system, have provided insights into the sequential Knoevenagel condensation, Michael addition, and cyclization steps that drive these transformations. nih.gov These mechanistic principles could potentially be applied to design MCRs involving this compound, where the aldehyde functionality could participate in the initial condensation step. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved via biomimetic catalysis using β-cyclodextrin in water, highlighting a green chemistry approach to the synthesis of this important scaffold. rsc.org

Regioselectivity and Stereoselectivity in Derivatization Schemes

Controlling regioselectivity and stereoselectivity is a critical aspect of the derivatization of the 7H-pyrrolo[2,3-d]pyrimidine core, as the spatial arrangement of substituents profoundly impacts biological activity.

Regioselectivity:

The regioselectivity of reactions on the pyrrolo[2,3-d]pyrimidine ring system is highly dependent on the nature of the reactants and the reaction conditions. As mentioned previously, the glycosylation of a substituted 7H-pyrrolo[2,3-d]pyrimidine can lead to a mixture of N-7 and N-1 isomers, while in other cases, exclusive formation of the N-3 isomer is observed, underscoring the influence of substituents on the pyrimidine ring. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity of the Suzuki reaction on 2,4-dichloropyrrolo[2,3-d]pyrimidine can be controlled by the reaction temperature and the stoichiometry of the boronic acid. researchgate.net Furthermore, protection of the N-7 position with a Boc group has been shown to decrease the regioselectivity of the Suzuki coupling. researchgate.net

Stereoselectivity:

Achieving high stereoselectivity is particularly crucial in the synthesis of nucleoside analogues. As discussed in Section 3.2.3, the use of anomerically pure D-ribofuranosyl chlorides in a solid-liquid phase-transfer glycosylation protocol allows for the highly stereoselective synthesis of either the α- or β-anomer of the corresponding ribonucleoside. capes.gov.br The choice of the anomer of the glycosyl donor directly dictates the stereochemistry of the final product. Recent advancements in predicting glycosylation stereoselectivity using machine learning models, which consider various factors including the nature of the nucleophile, electrophile, catalyst, and solvent, offer a promising avenue for the rational design of stereoselective glycosylation reactions. rsc.orgnih.gov

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is expected to show distinct signals corresponding to each proton in the molecule. In the spectrum of the derivative, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde , recorded in deuterated chloroform (B151607) (CDCl₃), the key signals for the core structure are readily identifiable. tandfonline.com The aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift of approximately 9.93 ppm. The proton on the pyrimidine (B1678525) ring (C4-H) resonates as a singlet around 9.00 ppm, and the proton on the pyrrole (B145914) ring (C5-H) shows a singlet at about 7.33 ppm. The remaining signals in the aliphatic region correspond to the cyclopentyl group attached at the N-7 position. tandfonline.com

Interactive Table: ¹H NMR Data for 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde tandfonline.com
Chemical Shift (δ, ppm)MultiplicityAssignment
9.93sCHO
9.00sC4-H
7.33sC5-H
5.82–5.70mN-CH (cyclopentyl)
2.35–2.20mCH₂ (cyclopentyl)
2.20–2.03mCH₂ (cyclopentyl)
1.80–1.65mCH₂ (cyclopentyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde , the aldehyde carbon (CHO) is observed at approximately 182.4 ppm. tandfonline.com The carbons of the pyrrolo[2,3-d]pyrimidine core resonate in the aromatic region, with signals at 156.8, 155.0, 154.1, 137.6, 116.5, and 116.0 ppm. The carbons of the cyclopentyl group appear in the upfield region of the spectrum. tandfonline.com

Interactive Table: ¹³C NMR Data for 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde tandfonline.com
Chemical Shift (δ, ppm)Assignment
182.4CHO
156.8C-Cl
155.0C4
154.1C7a
137.6C5
116.5C4a
116.0C6
56.9N-CH (cyclopentyl)
31.3CH₂ (cyclopentyl)
25.0CH₂ (cyclopentyl)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In the positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. For the derivative 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde , the ESI-MS spectrum shows a prominent [M+H]⁺ peak at an m/z of 250.1, which corresponds to its calculated molecular weight. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis. While specific fragmentation data for the target compound is not detailed in the provided search results, LC-MS is frequently employed in the study of related pyrrolo[2,3-d]pyrimidine derivatives to monitor reaction progress and characterize products. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the N-H stretching vibration of the pyrrole ring. The C=O stretching vibration of the aldehyde group would give rise to a strong, sharp peak in the range of 1700-1680 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected to appear in the 1650-1450 cm⁻¹ region. nih.gov

Interactive Table: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchPyrrole
1700-1680C=O StretchAldehyde
1650-1450C=C and C=N StretchAromatic Rings

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities. These techniques are also vital for assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions that produce this compound and its analogs. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the product. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation of the components.

For instance, in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, TLC is routinely used to track the reaction's completion. nih.gov The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A common mobile phase for these compounds is a mixture of ethyl acetate (B1210297) and hexane, with the polarity adjusted to achieve optimal separation. For example, an Rƒ value of 0.28 was reported for 7H-pyrrolo[2,3-d]pyrimidin-4-amine using a 10% methanol (B129727) in dichloromethane (B109758) mobile phase. nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light, or by using chemical staining agents if the compounds are not UV-active.

Table 1: TLC Parameters for Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundStationary PhaseMobile PhaseRƒ ValueReference
7H-pyrrolo[2,3-d]pyrimidin-4-amineSilica Gel10% Methanol/Dichloromethane0.28 nih.gov
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeSilica Gel80% EtOAc/Hexane0.48 nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and the purification of this compound and related compounds. It offers higher resolution and sensitivity compared to TLC. In analytical HPLC, the purity of a sample can be accurately determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks.

For instance, the purity of a synthesized series of 6-arylated pyrrolo[2,3-d]pyrimidines, which are structurally related to the target compound, was confirmed to be greater than 99% using HPLC. nih.gov The choice of column (e.g., C18) and mobile phase (often a gradient of acetonitrile (B52724) and water with additives like trifluoroacetic acid or formic acid) is crucial for achieving sharp peaks and good separation. The detector, typically a UV-Vis detector, is set at a wavelength where the compound exhibits maximum absorbance.

Preparative HPLC can be used to purify small to large quantities of the compound to a very high degree of purity. While specific HPLC conditions for this compound are not extensively detailed in the provided search results, the methodologies applied to similar structures provide a strong basis for its analysis and purification.

Column chromatography is the most common method for purifying this compound and its derivatives on a laboratory scale. This technique involves packing a glass column with a stationary phase, most frequently silica gel, and eluting the crude product mixture through the column with a suitable solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, a derivative of the target compound, utilized column chromatography on silica gel with a mobile phase of petroleum ether (PE) and ethyl acetate (EA) in a 3:1 ratio for purification, resulting in a high yield of 89%. tandfonline.comresearchgate.net Similarly, other derivatives have been purified using various solvent systems, such as ethyl acetate/hexane mixtures and dichloromethane/methanol gradients. nih.govclockss.org The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 2: Column Chromatography Conditions for Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundStationary PhaseMobile Phase (Eluent)Reference
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehydeSilica GelPetroleum Ether/Ethyl Acetate (3:1) tandfonline.comresearchgate.net
7H-pyrrolo[2,3-d]pyrimidin-4-amineSilica Gel80% EtOAc/Hexane – 10% MeOH/CH₂Cl₂ nih.gov
2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidineSilica GelPetroleum Ether/Ethyl Acetate (10:1) tandfonline.com
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanolSilica GelPetroleum Ether/Ethyl Acetate (2:1) tandfonline.com
Various aminopyrrolo[2,3-d]pyrimidine derivativesSilica GelEthyl acetate/hexane mixture (50–80 %) nih.gov

Computational and Theoretical Investigations of 7h Pyrrolo 2,3 D Pyrimidine 6 Carbaldehyde and Derivatives

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, DFT studies provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interaction with other molecules. The electron-withdrawing nature of a carbonitrile group at the 2-position, for instance, significantly influences the electronic distribution across the entire fused bicyclic system.

Tautomerism and Conformational Analysis

The 7H-pyrrolo[2,3-d]pyrimidine scaffold can exist in different tautomeric forms due to the presence of a hydrogen atom on the nitrogen at position 7 of the pyrrole (B145914) ring. This tautomerism, along with the potential for different conformations of substituent groups, plays a significant role in how these molecules bind to biological targets. Computational analysis helps to determine the relative energies of these tautomers and conformers, identifying the most stable forms under physiological conditions. The planar geometry of the fused ring system facilitates π-π stacking interactions, an important factor in protein binding.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 7H-pyrrolo[2,3-d]pyrimidine derivatives and their interactions with biological macromolecules over time. These simulations provide a detailed view of how these compounds bind to their targets and the conformational changes that occur in both the ligand and the protein.

For instance, MD simulations have been used to investigate the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), a protein associated with various cancers. nih.govnih.gov These simulations revealed that the inhibitors have strong interactions with the hinge region and β-sheets of the kinase. nih.govnih.gov The stability of the protein-ligand complexes is often assessed by monitoring the root mean square deviation (RMSD) of the protein's Cα atoms over the simulation time. In one study, the RMSD values of four different inhibitor-PAK4 complexes stabilized after 50 nanoseconds, indicating the formation of stable complexes. nih.gov

Binding Free Energy Calculations in Ligand-Target Systems

Binding free energy calculations are used to quantify the affinity of a ligand for its target protein. A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.net This method calculates the binding free energy by considering the gas-phase interaction energy (electrostatic and van der Waals interactions) and the solvation free energy. researchgate.net

In Silico Approaches for Structure-Activity Relationship (SAR) Modeling

In silico methods are instrumental in establishing structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, researchers can identify key structural features that are essential for potency and selectivity.

For example, SAR studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the kinase Mps1 revealed that the introduction of specific substituents at certain positions of the pyrimidine (B1678525) ring is crucial for their inhibitory activity. nih.gov Similarly, extensive SAR studies on derivatives targeting the RET kinase showed that moieties like 5-tert-butylisoxazole at the back pocket region resulted in the best activity. nih.gov These insights are invaluable for the rational design of more potent and selective inhibitors. nih.govnih.gov

Virtual Screening and Computational Design of Pyrrolo[2,3-d]pyrimidine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, often based on pharmacophore modeling or docking, accelerates the discovery of new lead compounds. researchgate.net

For 7H-pyrrolo[2,3-d]pyrimidine derivatives, virtual screening has been used to identify novel anticancer agents. researchgate.net By creating a pharmacophore model based on known active compounds, researchers can screen databases to find new chemical structures with the desired features for biological activity. researchgate.net This, combined with molecular docking studies, allows for the design and synthesis of novel derivatives with enhanced potency and selectivity. mdpi.com For instance, a series of pyrrolo[2,3-d]pyrimidines were designed in silico as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). nih.gov

Advanced Research Applications and Structural Modifications

Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as Enzyme Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, particularly for the development of kinase inhibitors. nih.govnih.gov Its resemblance to the ATP purine (B94841) base allows it to effectively compete for the ATP-binding site of various kinases, which are crucial regulators of cellular processes. nih.gov

Investigation of Kinase Inhibitory Activity

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

EGFR, Her2, and VEGFR2: A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their cytotoxic effects. mdpi.com One compound, 5k , emerged as a particularly potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with IC50 values ranging from 40 to 204 nM. mdpi.com This activity was comparable to the established multi-kinase inhibitor sunitinib. nih.govmdpi.com The strategic incorporation of both the pyrrolo[2,3-d]pyrimidine scaffold and halogen substituents is a key approach to developing potent tyrosine kinase inhibitors. nih.govmdpi.com Specifically, derivatives of pyrrolo[2,3-d]pyrimidine are recognized for their potential as inhibitors of both EGFR and VEGFR. nih.gov

CDK2: The same potent compound, 5k , also exhibited significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value in the nanomolar range. mdpi.com Mechanistic studies showed that this compound could induce cell cycle arrest in cancer cells. mdpi.com

c-Met and RET: The pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied for its ability to inhibit other critical kinases. For instance, researchers have investigated derivatives for their inhibitory action against RET kinase, which is implicated in certain types of thyroid and lung cancers. nih.govnih.gov These studies have involved extensive structure-activity relationship (SAR) analyses to optimize the scaffold for potency against both wild-type and drug-resistant mutant forms of RET. nih.govnih.gov

JAK: The pyrrolo[2,3-d]pyrimidine framework is also a key component in inhibitors of Janus Kinases (JAK), which are involved in immune responses and various autoimmune diseases. google.com

PAK4 and LRRK2: Further research has explored the design of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for other kinases like p21-activated kinase 4 (PAK4) and Leucine-Rich Repeat Kinase 2 (LRRK2), the latter being associated with Parkinson's disease. acs.org

The following table summarizes the inhibitory activity of a notable pyrrolo[2,3-d]pyrimidine derivative against various kinases:

Kinase TargetInhibitorIC50 (nM)Reference
EGFRCompound 5k40 - 204 mdpi.com
Her2Compound 5k40 - 204 mdpi.com
VEGFR2Compound 5k40 - 204 mdpi.com
CDK2Compound 5k40 - 204 mdpi.com
RET (wild-type)Compound 59low nanomolar nih.govnih.gov
RET (V804M mutant)Compound 59low nanomolar nih.govnih.gov
LRRK2 G2019SCompound 1311 acs.org

Studies on Histamine (B1213489) H3 Receptor Ligands

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends beyond kinase inhibition. Researchers have synthesized and evaluated a series of these derivatives as ligands for the histamine H3 receptor (H3R), a G-protein coupled receptor involved in neurological and inflammatory processes. nih.govnih.gov

Microwave-assisted synthesis has been employed to create novel H3R ligands with rigidized aliphatic amines. nih.gov One of the most potent compounds identified exhibited a pKi value of 6.90. nih.gov Structure-activity relationship studies revealed that a bipiperidine "warhead" conferred higher affinity than piperazine (B1678402) or morpholine (B109124) motifs. nih.gov Furthermore, incorporating a naphthyl moiety in the structure increased affinity compared to a simple phenyl derivative. nih.gov

Inspired by marine natural products, another study focused on optimizing the pyrrolo[2,3-d]pyrimidine scaffold for H3R binding. nih.gov Starting with a lead compound having a Ki value of 126 nM, researchers found that 1,4-bipiperidines were the most effective basic component for the ligands. nih.gov The introduction of lipophilic cores with electron-withdrawing substituents at the 7-position, combined with dehalogenation at the 2-position, resulted in compounds with significantly enhanced binding affinities, with Ki values as low as 6 and 7 nM. nih.gov

Exploration of Antiviral Potential of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine framework has emerged as a promising chemotype for the development of antiviral agents, particularly against flaviviruses.

The discovery of a 7H-pyrrolo[2,3-d]pyrimidine derivative as a Zika virus (ZIKV) inhibitor prompted further investigation into this scaffold. nih.govnih.gov Studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against both ZIKV and dengue virus (DENV). nih.govnih.gov Interestingly, selected compounds that were potent against ZIKV also showed high antiviral activity against DENV, suggesting a common mechanism of action. nih.gov While the precise molecular target is still under investigation, these compounds represent a new class of small molecules for combating flavivirus infections. nih.govnih.gov It has also been shown that the 7H-pyrrolo[2,3-d]pyrimidine core can be successfully replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, opening avenues for future scaffold-hopping strategies. nih.govnih.gov

The antiviral efficacy of these derivatives has been demonstrated in various cell lines, where they have been shown to inhibit viral replication in a dose-dependent manner. researchgate.net Time-of-addition studies suggest that some of these compounds exert their antiviral effects at different stages of the viral life cycle. researchgate.net

Research into Anti-inflammatory, Anti-neurodegenerative, Antibacterial, and Antifungal Activities

The biological activities of pyrrolo[2,3-d]pyrimidine derivatives are diverse, with research indicating their potential in various therapeutic areas beyond oncology and virology. nih.gov

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netrsc.org Certain compounds have shown significant in vivo anti-inflammatory effects, comparable to standard drugs like ibuprofen. rsc.org The mechanism of action is believed to involve the inhibition of key inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS). rsc.orgnih.gov Structure-activity relationship studies have indicated that the presence of a 4-methoxyphenyl (B3050149) group at position-7 can enhance anti-inflammatory activity. rsc.org

Anti-neurodegenerative Activity: The pyrrolo[2,3-d]pyrimidine scaffold is being explored for its potential in treating neurodegenerative diseases. nih.gov This is partly due to its ability to inhibit kinases like LRRK2, which is implicated in Parkinson's disease. acs.org

Antibacterial and Antifungal Activities: A number of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. nih.govresearchgate.netresearchgate.net Certain derivatives have exhibited excellent antifungal activity against Candida albicans, even surpassing the efficacy of the standard drug fluconazole. nih.govresearchgate.net Additionally, some compounds have shown potent antibacterial activity against Staphylococcus aureus, with greater potency than the standard drug ampicillin. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Systematic SAR studies are crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These studies involve modifying various positions of the scaffold and observing the effects on potency and selectivity. nih.govresearchgate.net

Impact of Halogenation and Lipophilic Substituents

The introduction of halogen atoms and lipophilic groups has been shown to significantly influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.

Halogenation: Halogenation is a common strategy to enhance the potency of kinase inhibitors. nih.gov In the context of pyrrolo[2,3-d]pyrimidines, the introduction of halogens can lead to improved binding affinity to the target kinase. nih.govmdpi.com For example, the presence of a bromine substituent on a phenyl ring attached to the scaffold resulted in superior antitumor activity in certain cancer cell lines. mdpi.com Similarly, for pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position significantly enhanced antiproliferative activity. nih.gov However, the impact of halogenation can be context-dependent; in the case of histamine H3 receptor ligands, chloro variations did not improve affinity compared to their dehalogenated counterparts. nih.gov

Lipophilic Substituents: The addition of lipophilic groups can also modulate the activity of these compounds. For histamine H3 receptor ligands, the introduction of a lipophilic naphthyl moiety led to increased affinity. nih.gov In another study, the combination of lipophilic cores with electron-withdrawing substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine scaffold significantly boosted binding affinity to the H3 receptor. nih.gov For RET kinase inhibitors, SAR studies revealed that a 5-tert-butylisoxazole group in the back pocket of the kinase binding site resulted in the best activity. nih.gov

The following table provides examples of how substitutions impact the activity of pyrrolo[2,3-d]pyrimidine derivatives:

Scaffold ModificationTargetEffect on ActivityReference
Bromine on phenyl ringAntitumorIncreased activity mdpi.com
Iodine at C7 (pyrrolo[3,2-d]pyrimidine)AntiproliferativeIncreased activity nih.gov
Chlorine at 2-positionHistamine H3 ReceptorNo improvement nih.gov
Lipophilic naphthyl moietyHistamine H3 ReceptorIncreased affinity nih.gov
Lipophilic core at 7-positionHistamine H3 ReceptorIncreased affinity nih.gov
5-tert-butylisoxazole groupRET KinaseBest activity nih.gov

Role of Substituents at the C-6 and N-7 Positions on Compound Efficacy

The efficacy of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors is profoundly influenced by the nature of the substituents at the C-6 and N-7 positions. The C-6 position, originating from the carbaldehyde group, often extends into the solvent-exposed region of the kinase hinge segment, while the N-7 substituent can be tailored to interact with specific pockets within the ATP-binding site. doi.org

Research into focal adhesion kinase (FAK) inhibitors has demonstrated the importance of substitutions at these positions. For instance, a series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines were developed where modifications stemming from the C-6 position were explored to extend into the solvent region, which proved beneficial for their inhibitory activity. doi.org Similarly, in the development of inhibitors for p21-activated kinase 4 (PAK4), a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives showed that differences in substituents on the core nucleus could lead to over a 1000-fold variance in inhibitory capacity. nih.gov For example, compound 5n in a study, with specific substitutions, exhibited a high inhibitory activity against PAK4 with an IC₅₀ value of 2.7 nM. nih.gov

In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, studies on 6-arylated pyrrolopyrimidines highlighted the significance of the N-7 pyrrole (B145914) nitrogen. nih.gov It was found that maintaining the NH at this position was crucial for CSF1R activity. nih.gov Further modifications, such as the introduction of pyridyl fragments, were shown to enhance both activity against CSF1R and improve ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

For inhibitors of Signal Transducers and Activators of Transcription 6 (STAT6), optimization of 7H-pyrrolo[2,3-d]pyrimidine derivatives led to the identification of a compound with a 3,5-difluorobenzyl group at the N-7 position, which demonstrated potent STAT6 inhibition. researchgate.net In another study targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), derivatives with a cyclopropylmethyl or an (N-acetylpiperidin-4-yl)methyl group at N-7, combined with a methoxy- or ethoxy-naphthyl group at C-5 (a position often considered in conjunction with C-6 modifications), showed notable activity. nih.gov This highlights that both hydrophobic and hydrophilic groups at N-7 can achieve effective binding. nih.gov

The table below summarizes the impact of various substituents at the C-6 and N-7 positions on the efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives against different targets.

Target KinasePositionSubstituentObserved Effect on Efficacy
PAK4 C-6 derivedVaried substituentsCan result in over 1000-fold difference in inhibitory capacity. nih.gov
PAK4 C-6/N-7Specific undisclosed substitutions (Compound 5n)High enzymatic inhibitory activity (IC₅₀ = 2.7 nM). nih.gov
CSF1R N-7Unsubstituted (NH)Crucial for CSF1R inhibitory activity. nih.gov
CSF1R C-6Pyridyl derivativesGood activity against CSF1R and improved ADME properties. nih.gov
STAT6 N-73,5-DifluorobenzylPotent STAT6 inhibition. researchgate.net
PfCDPK4 N-7Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methylContributed to inhibitory activity. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking simulations are a powerful computational tool used to predict the binding modes of ligands within the active sites of their target proteins, providing critical insights for structure-based drug design. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, these simulations have been instrumental in elucidating the interactions that govern their inhibitory potency and selectivity.

In studies of PAK4 inhibitors, molecular docking revealed that 7H-pyrrolo[2,3-d]pyrimidine derivatives bind to the ATP-binding site, forming strong interactions with the hinge region and surrounding β-sheets. nih.gov For the potent PAK4 inhibitor, compound 5n, docking studies confirmed its binding through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Similarly, for FAK inhibitors, docking simulations of compound 18h into the ATP-binding site (PDB: 2JKK) showed a calculated binding energy of -10.33 kcal/mol. doi.org The simulations revealed three crucial hydrogen bonds between the nitrogens of the 7H-pyrrolo[2,3-d]pyrimidine core and the backbone of residues Glu500 and Gly502 in the kinase hinge region. doi.org Another study on FAK inhibitors performed docking on compound 25b, which also helped in understanding its binding mode and provided a basis for further structural optimization. ucla.edu

In the development of covalent inhibitors for Interleukin-2-inducible T-cell kinase (Itk), molecular docking was crucial. nih.gov It helped in designing compounds where a substituent group was placed at a hydration site within the ATP binding pocket, which was found to be key for achieving selectivity. nih.gov

The following table details the ligand-target interactions for several 7H-pyrrolo[2,3-d]pyrimidine derivatives as revealed by molecular docking simulations.

CompoundTarget Protein (PDB ID)Key Interacting ResiduesType of Interaction
Compound 18h FAK (2JKK)Glu500, Gly502Hydrogen bonds with the kinase hinge. doi.orgnih.gov
Compound 5n PAK4Not specifiedHydrogen bonding and hydrophobic interactions. nih.gov
Generic Derivatives PAK4Hinge region, β-sheetsStrong interactions. nih.gov
Compound 25b FAKNot specifiedElucidation of binding mode for structure-guided design. ucla.edu
Compound 9 ItkHydration site of ATP pocketCrucial for selectivity. nih.gov

These simulations, by providing a molecular-level understanding of binding, are invaluable for the rational design of next-generation inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde scaffold.

Conclusion

Synthesis of Key Research Advances in 7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde Chemistry

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged heterocyclic system that serves as a cornerstone in the development of a multitude of biologically active compounds. nih.govmdpi.com Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a focal point in medicinal chemistry. pharmacophorejournal.com Research has established that compounds bearing this skeleton exhibit diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govdntb.gov.ua

The aldehyde functional group at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine core, as seen in this compound, serves as a crucial synthetic handle. This allows for the construction of more complex derivatives through various chemical transformations. For instance, a synthetic route to 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde has been described, which can then be oxidized to the corresponding carboxylic acid, highlighting the aldehyde's role as a key intermediate. tandfonline.com The parent compound, 7H-pyrrolo[2,3-d]pyrimidine, is a versatile starting material for creating a variety of substituted derivatives. nih.gov

A significant body of research has focused on the application of this scaffold in the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. nih.govchemicalbook.com Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been successfully designed and synthesized as potent inhibitors for a range of kinases.

Key Research Findings on 7H-Pyrrolo[2,3-d]pyrimidine Derivatives:

Derivative ClassTarget Kinase(s)Key FindingsReference(s)
Substituted 7H-pyrrolo[2,3-d]pyrimidinesHematopoietic Progenitor Kinase 1 (HPK1)A derivative, compound 31, showed potent HPK1 inhibition (IC50 of 3.5 nM) and enhanced IL-2 secretion in Jurkat cells, making it a promising candidate for cancer immunotherapy. nih.gov
2-Amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidinesFocal Adhesion Kinase (FAK)This class of compounds exhibited low micromolar inhibitory activities against FAK, representing a new category of kinase inhibitors. nih.gov
Covalent 7H-pyrrolo[2,3-d]pyrimidine derivativesInterleukin-2-inducible T-cell Kinase (Itk)An optimized compound demonstrated potent and highly selective irreversible inhibition of Itk over other kinases, showing anti-proliferative effects against T leukemia cell lines. nih.gov
Halogenated benzohydrazide (B10538) derivativesEGFR, Her2, VEGFR2, CDK2Compound 5k emerged as a potent multi-targeted kinase inhibitor, inducing cell cycle arrest and apoptosis in HepG2 cancer cells. mdpi.com
2,6,7-substituted pyrrolo[2,3-d]pyrimidinesCyclin-Dependent Kinases 4/6 (CDK4/6)Derivatives of the CDK4/6 inhibitor ribociclib (B560063) were synthesized to study their effects on pancreatic cancer cell proliferation. researchgate.net
General pyrrolo[2,3-d]pyrimidine derivativesP21-Activated Kinase 4 (PAK4)A series of ATP-competitive inhibitors demonstrated good inhibitory capacity for PAK4, a key effector in various cancer-related signaling pathways. nih.gov

These findings underscore the versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a platform for developing targeted therapies. The ability to systematically modify the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Identification of Unaddressed Research Questions and Future Prospects in the Field

Despite significant progress, the full potential of this compound and its derivatives is yet to be realized. Several key research questions remain, and numerous avenues for future investigation are open.

Unaddressed Research Questions:

Optimizing Pharmacokinetics: While many potent inhibitors have been developed, issues such as low oral bioavailability and poor permeability have hindered their clinical progression, as was the case with the PAK4 inhibitor PF-3758309. nih.gov A primary challenge is to design derivatives with improved drug-like properties without sacrificing potency or selectivity.

Expanding the Target Space: Research has predominantly focused on a subset of kinases. The efficacy of this scaffold against other kinase families and different classes of enzymes or receptors is largely unexplored. A systematic screening against a broader panel of biological targets could uncover novel therapeutic applications.

Overcoming Drug Resistance: As with many targeted therapies, the potential for acquired resistance is a significant concern. Future research should focus on developing next-generation inhibitors that can overcome known resistance mechanisms or designing combination therapies.

Elucidating Structure-Activity Relationships (SAR): While preliminary SAR has been established for some derivative classes, a more comprehensive understanding is needed. nih.gov Detailed mechanistic and structural studies, such as co-crystallography with target proteins, can provide deeper insights into the specific molecular interactions that govern binding and activity, guiding more rational drug design. nih.gov

Future Prospects:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its derivatives. tandfonline.com The development of new catalytic systems, such as copper-catalyzed reactions instead of more expensive and toxic palladium catalysts, represents a promising direction. tandfonline.com

Structurally Distinct Inhibitors: The development of inhibitors with novel structural scaffolds is crucial for expanding the intellectual property landscape and providing alternative therapeutic options. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine core offers a flexible platform for creating such structurally distinct molecules.

Applications Beyond Medicine: The utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is not limited to medicinal chemistry. Its electronic properties and structural features make it an attractive candidate for applications in materials science, such as in the development of organic semiconductors or ligands for catalysis. chemicalbook.com This remains a largely untapped area of research.

Multi-Targeted and Covalent Inhibitors: The success of compounds like 5k as a multi-targeted agent and compound 9 as a selective covalent inhibitor highlights two promising future strategies. nih.govmdpi.com Designing agents that can modulate multiple nodes in a disease pathway or form permanent bonds with their target for enhanced efficacy and duration of action represents a frontier in drug discovery.

Q & A

Q. How do researchers compare the synthetic utility of this compound with related scaffolds (e.g., indole- or quinoline-carbaldehydes)?

  • Electronic effects : The pyrrolo-pyrimidine core’s electron-rich nature accelerates aldehyde reactivity in condensations vs. quinoline derivatives.
  • Biological relevance : Pyrrolo-pyrimidine aldehydes show higher kinase affinity than indole analogs due to improved π-stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.